4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with an aminomethyl group and a tetrahydro-2H-pyran-4-yl substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps. One common method includes the reaction of tetrahydro-2H-pyran-4-ylmethanamine with a benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in THF or ether.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the benzamide core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)tetrahydro-2H-pyran-4-ylmethanol
- 4-aminotetrahydropyran
Uniqueness
Compared to similar compounds, 4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide is unique due to its benzamide core, which provides additional sites for chemical modification and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and biochemical tools .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(aminomethyl)-N-methyl-N-(oxan-4-yl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-16(13-6-8-18-9-7-13)14(17)12-4-2-11(10-15)3-5-12/h2-5,13H,6-10,15H2,1H3 |
InChI Key |
OIUNKLNUQPSUHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.